Damgo (tfa)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
DAMGO (TFA) is synthesized using solid-phase peptide synthesis (SPPS). The process typically involves the following steps:
Resin Loading: The synthesis begins with the loading of the first amino acid onto a solid support resin, such as 2-chlorotritylchloride resin.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the final product.
Industrial Production Methods
Industrial production of DAMGO (TFA) follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures the production of high-quality DAMGO (TFA) suitable for research purposes .
Chemical Reactions Analysis
Types of Reactions
DAMGO (TFA) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It is relatively stable and does not readily undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS)
Purification: High-performance liquid chromatography (HPLC)
Major Products Formed
The major product formed from the synthesis of DAMGO (TFA) is the peptide itself, [D-Ala2, N-MePhe4, Gly-ol]-enkephalin trifluoroacetate. No significant by-products are typically observed due to the specificity of the synthetic process .
Scientific Research Applications
DAMGO (TFA) has a wide range of applications in scientific research:
Mechanism of Action
DAMGO (TFA) exerts its effects by selectively binding to and activating μ-opioid receptors. This activation leads to the inhibition of adenylate cyclase activity, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels inhibits the release of neurotransmitters, leading to analgesic effects . The molecular targets involved include the μ-opioid receptor and downstream signaling pathways such as the Gi/o protein-coupled pathway .
Comparison with Similar Compounds
Similar Compounds
Oliceridine: A newer opioid agonist designed to provide analgesia with fewer side effects compared to traditional opioids.
Uniqueness of DAMGO (TFA)
DAMGO (TFA) is unique due to its high selectivity and stability as a μ-opioid receptor agonist. Unlike morphine and fentanyl, DAMGO (TFA) is primarily used in research settings, providing valuable insights into opioid receptor function and aiding in the development of safer analgesics .
Properties
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-(2-hydroxyethylamino)-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide;2,2,2-trifluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O6.C2HF3O2/c1-17(30-25(36)21(27)14-19-8-10-20(33)11-9-19)24(35)29-16-23(34)31(2)22(26(37)28-12-13-32)15-18-6-4-3-5-7-18;3-2(4,5)1(6)7/h3-11,17,21-22,32-33H,12-16,27H2,1-2H3,(H,28,37)(H,29,35)(H,30,36);(H,6,7)/t17-,21+,22+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGIQPUQVVEMTD-NJUGUJQKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)NCCO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36F3N5O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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